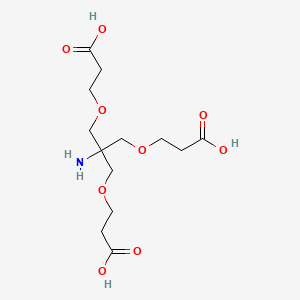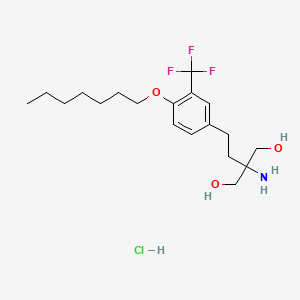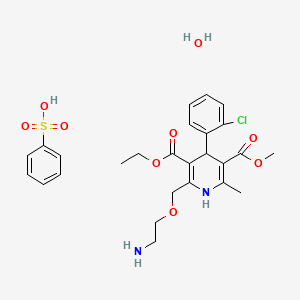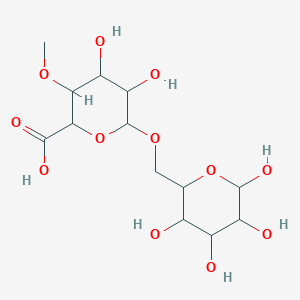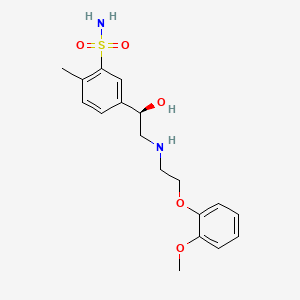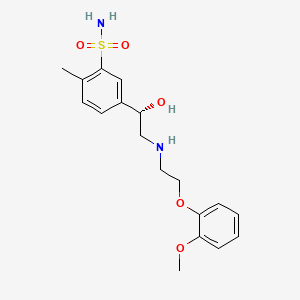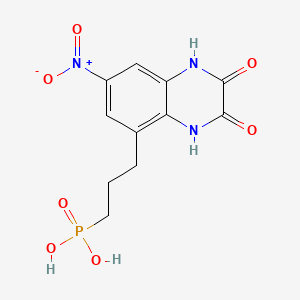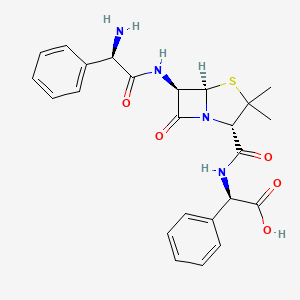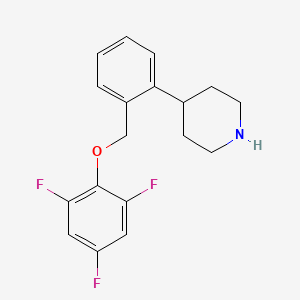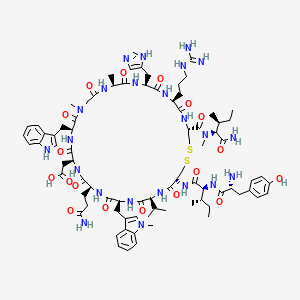
AR-C118925XX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AR-C118925XX ist ein selektiver P2Y2-Rezeptor-Antagonist. Es ist bekannt für seine Fähigkeit, die ATP-induzierte IL-6-Produktion und die Phosphorylierung von p38 zu hemmen. Diese Verbindung hat sich als vielversprechend erwiesen, um Bleomycin-induzierte dermale Fibrose bei Mäusen und ATP-induziertes Tumorwachstum zu hemmen .
Präparationsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktionen. Die genauen Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen hergestellt wird, die die Bildung eines Tetrazolrings und die Einarbeitung verschiedener funktioneller Gruppen umfassen .
Wissenschaftliche Forschungsanwendungen
AR-C118925XX hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um den P2Y2-Rezeptor und seine Rolle in verschiedenen biochemischen Signalwegen zu untersuchen.
Biologie: In der Forschung eingesetzt, um die Rolle von P2Y2-Rezeptoren in der Zellsignalgebung und Entzündung zu verstehen.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen bei Erkrankungen wie Fibrose, Krebs und entzündlichen Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den P2Y2-Rezeptor abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv den P2Y2-Rezeptor antagonisiert. Dieser Rezeptor ist an verschiedenen zellulären Prozessen beteiligt, darunter Entzündungen und Tumorwachstum. Durch die Hemmung des P2Y2-Rezeptors reduziert this compound die ATP-induzierte IL-6-Produktion und die Phosphorylierung von p38, was zu einer verringerten Entzündung und einem verringerten Tumorwachstum führt .
Wirkmechanismus
Target of Action
AR-C118925XX is a potent, selective, competitive, and reversible antagonist of the P2Y2 receptor . The P2Y2 receptor is a G-protein coupled receptor that is activated by ATP and UTP, and plays a significant role in various physiological processes.
Mode of Action
This compound interacts with the P2Y2 receptor in a competitive manner, meaning it competes with ATP and UTP for binding to the receptor . By binding to the receptor, this compound prevents ATP and UTP from activating the receptor, thereby inhibiting the downstream effects of P2Y2 receptor activation .
Biochemical Pathways
The P2Y2 receptor is involved in a variety of biochemical pathways. One key pathway is the regulation of mucin secretion in bronchial epithelial cells . By inhibiting the P2Y2 receptor, this compound can reduce ATP-induced mucin secretion .
Pharmacokinetics
The compound is soluble in dmso, which suggests it may have good bioavailability .
Result of Action
The primary molecular effect of this compound is the inhibition of ATP-induced mucin secretion in bronchial epithelial cells . This suggests that this compound could potentially be used to treat conditions characterized by excessive mucin secretion.
Biochemische Analyse
Biochemical Properties
AR-C118925XX plays a crucial role in biochemical reactions by acting as a selective antagonist of the P2Y2 receptor. This receptor is involved in various physiological processes, including inflammation, mucin secretion, and cell signaling. This compound inhibits ATP-induced mucin secretion in bronchial epithelial cells with an IC50 of 1 μM . It also inhibits P2Y2 receptor-induced β-arrestin translocation in vitro, demonstrating its effectiveness in modulating receptor activity . The compound interacts with enzymes, proteins, and other biomolecules, primarily targeting the P2Y2 receptor and inhibiting its activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In bronchial epithelial cells, it inhibits ATP-induced mucin secretion, which is crucial for maintaining airway hydration and mucociliary clearance . The compound also affects cell signaling pathways by inhibiting the P2Y2 receptor, leading to reduced β-arrestin translocation . Additionally, this compound influences gene expression and cellular metabolism by modulating the activity of the P2Y2 receptor, which plays a role in inflammatory responses and fibrosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the P2Y2 receptor, where it acts as a competitive antagonist. By binding to the receptor, this compound prevents the activation of the receptor by its natural ligand, ATP . This inhibition leads to a decrease in downstream signaling events, such as β-arrestin translocation and mucin secretion . The compound also inhibits the phosphorylation of p38, a key signaling molecule involved in inflammatory responses . These molecular interactions contribute to the overall effects of this compound on cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and maintains its activity over extended periods . In vitro studies have shown that this compound can inhibit ATP-induced mucin secretion and β-arrestin translocation consistently over time . In vivo studies have demonstrated that the compound can inhibit bleomycin-induced dermal fibrosis in mice, indicating its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ATP-induced mucin secretion and β-arrestin translocation . At higher doses, this compound can exhibit toxic or adverse effects, such as reduced cell viability and increased apoptosis . In animal models, the compound has been shown to inhibit bleomycin-induced dermal fibrosis at specific dosages, highlighting its potential therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to the P2Y2 receptor. The compound interacts with enzymes and cofactors that regulate the activity of the receptor, leading to changes in metabolic flux and metabolite levels . By inhibiting the P2Y2 receptor, this compound can modulate the production of inflammatory mediators and other metabolites involved in cellular responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the P2Y2 receptor and other cellular components . This distribution pattern is crucial for its effectiveness in modulating receptor activity and cellular responses .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the plasma membrane, where the P2Y2 receptor is located . This subcellular localization is essential for the compound’s ability to inhibit receptor activity and modulate cellular processes .
Vorbereitungsmethoden
The synthesis of AR-C118925XX involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of chemical reactions involving the formation of a tetrazole ring and the incorporation of various functional groups .
Analyse Chemischer Reaktionen
AR-C118925XX durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, die in der Verbindung vorhanden sind.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. .
Vergleich Mit ähnlichen Verbindungen
AR-C118925XX ist aufgrund seiner hohen Selektivität und Potenz als P2Y2-Rezeptor-Antagonist einzigartig. Zu ähnlichen Verbindungen gehören:
MRS2179: Ein selektiver Antagonist für den P2Y1-Rezeptor.
MRS2216: Ein weiterer selektiver Antagonist für den P2Y1-Rezeptor.
MRS2578: Ein selektiver Antagonist für den P2Y6-Rezeptor.
NF157: Ein selektiver Antagonist für den P2Y11-Rezeptor.
Cangrelor: Ein selektiver Antagonist für den P2Y12-Rezeptor.
Ticagrelor: Ein weiterer selektiver Antagonist für den P2Y12-Rezeptor.
AR-C67085: Ein selektiver Antagonist für den P2Y13-Rezeptor.
Diese Verbindungen unterscheiden sich in ihrer Selektivität für verschiedene P2Y-Rezeptorsubtypen, was this compound besonders wertvoll für Studien macht, die sich auf den P2Y2-Rezeptor konzentrieren.
Eigenschaften
IUPAC Name |
5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N7O3S/c1-15-3-8-20-17(11-15)5-6-18-12-16(2)4-9-21(18)24(20)22-14-35(28(37)30-26(22)39)13-19-7-10-23(38-19)25(36)29-27-31-33-34-32-27/h3-12,14,24H,13H2,1-2H3,(H,30,37,39)(H2,29,31,32,33,34,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKNPGQAFNALOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(C3=C(C=C2)C=C(C=C3)C)C4=CN(C(=O)NC4=S)CC5=CC=C(O5)C(=O)NC6=NNN=N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

